molecular formula C18H17FN2O3 B2407857 N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide CAS No. 1465341-93-8

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide

Cat. No.: B2407857
CAS No.: 1465341-93-8
M. Wt: 328.343
InChI Key: MNVITHHIPYOURJ-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide is a synthetic benzamide derivative intended for research and experimental applications. Compounds within the benzamide chemical class are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. The molecular structure of this compound, which incorporates a cyano group, dimethoxy phenyl rings, and a fluorine atom, suggests potential for investigation as a modulator of various biological targets. Researchers may explore its utility as a potential negative allosteric modulator (NAM) for metabotropic glutamate receptors (mGluRs), given that 3-cyano-5-fluorobenzamide scaffolds are known to be explored in this field of neuroscience research . Alternatively, its structural features align with compounds investigated for antibacterial properties, providing a basis for its evaluation in microbiological studies . The presence of the fluorine atom is a common strategy in drug design to modulate properties such as metabolic stability, bioavailability, and binding affinity. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and literature reviews prior to handling.

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-11-4-5-12(19)8-15(11)18(22)21-16(10-20)14-7-6-13(23-2)9-17(14)24-3/h4-9,16H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVITHHIPYOURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzyl cyanide with 5-fluoro-2-methylbenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Electronic Effects

Target Compound
  • Core : Benzamide
  • 2-Methyl: Adds steric bulk, possibly improving metabolic stability. Cyano-(2,4-dimethoxyphenyl)methyl: Combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, balancing solubility and lipophilicity.
Comparable Analogs

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Substituents: Chloro, fluoro, isopropoxy, and a cyano-enamide side chain. Key Differences: The isopropoxy group increases steric hindrance compared to the target compound’s methyl group. The cyano group is part of a conjugated enamide system, which may alter electronic distribution .

2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide Substituents: Benzooxazolyl, hydroxy, and methyl groups.

5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide

  • Substituents : Methylsulfonyl, hydroxy, and chloro.
  • Key Differences : The methylsulfonyl group is strongly electron-withdrawing, enhancing solubility but reducing lipophilicity compared to the target’s dimethoxyphenyl .

Structural Diversity and Pharmacological Implications

Compound Name Core Structure Key Substituents Potential Biological Impact
Target Compound Benzamide Cyano, 2,4-dimethoxy, 5-fluoro, 2-methyl Enhanced binding affinity and stability
1a () Benzamide Chloro, isopropoxy, cyano-enamide Increased steric bulk, metabolic resistance
Compound Benzamide Benzooxazolyl, hydroxy π-π interactions, H-bond donor capability
Compound Benzamide Methylsulfonyl, hydroxy, chloro High solubility, electron-withdrawing effects
Notable Trends :
  • Trifluoromethyl Groups (e.g., in ): These substituents, absent in the target compound, significantly enhance lipophilicity and metabolic stability in patented derivatives .
  • Methoxy vs. Hydroxy : The target’s methoxy groups improve membrane permeability compared to hydroxy groups, which may increase solubility but reduce blood-brain barrier penetration .

Biological Activity

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article aims to explore the compound's biological activity, including its antifungal and antibacterial properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Cyano Group : Enhances reactivity and biological activity.
  • Dimethoxy Substitution : Contributes to lipophilicity and modulates interactions with biological targets.
  • Fluorinated Benzamide Moiety : Often associated with increased potency against pathogens.

Biological Activities

Preliminary studies indicate that this compound exhibits notable antifungal and antibacterial properties. These activities make it a candidate for agricultural applications as a fungicide. The following table summarizes the biological activities observed in various studies:

Activity Description Reference
AntifungalEffective against several fungal strains
AntibacterialExhibits activity against Gram-positive bacteria
Enzyme InhibitionPotential interaction with specific enzymes

Research suggests that compounds with similar structures often interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. The presence of the cyano group and fluorine atom in this compound may enhance its ability to inhibit target enzymes involved in pathogen metabolism.

Case Studies

  • Antifungal Activity Assessment :
    A study evaluated the antifungal efficacy of the compound against Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, suggesting strong antifungal potential.
  • Antibacterial Evaluation :
    In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating promising antibacterial properties.
  • Enzyme Interaction Studies :
    Experimental data showed that this compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for nucleic acid synthesis. This inhibition was comparable to known DHFR inhibitors, highlighting the compound's potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structure Features Biological Activity Unique Aspects
N-(3-Fluoro-4-methylphenyl)benzamideFluorinated phenyl ringAntifungalSimpler structure without cyano group
4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamideAcetyl group presentAntibacterialAcetyl enhances lipophilicity
FluazinamMultiple fluorine substituentsBroad-spectrum fungicideHighly effective against resistant strains
Kresoxim-methylMethyl ester functionalitySystemic fungicideUnique mode of action via respiration inhibition

Q & A

Q. What are the standard synthetic protocols for N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide, and how are intermediates characterized?

Answer: The synthesis typically involves a multi-step route. For example, a related benzamide derivative was synthesized using 2,4-dimethoxybenzaldehyde and a pyrrolidine-carboxylic acid methyl ester under coupling conditions with reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane . Key intermediates (e.g., cyano-substituted phenylmethyl derivatives) are characterized via:

  • HPLC-MS : Retention times (e.g., 0.66–1.64 minutes) and m/z values (e.g., 294 [M+H]⁺) confirm molecular weight .
  • NMR : Solvent-dependent shifts (e.g., CDCl₃ or DMSO-d₆) resolve substituent positions, such as methoxy or fluorine groups .
  • XRD : Triclinic crystal systems (e.g., space group P1̄) validate stereochemistry and intermolecular interactions .

Q. What are the primary research applications of this compound in biological systems?

Answer:

  • Enzyme Inhibition Studies : The compound’s fluorinated benzamide core and cyano group enable competitive binding to enzyme active sites, such as kinases or hydrolases, with IC₅₀ values determined via fluorescence polarization assays .
  • Pharmacophore Development : Derivatives are screened for anti-inflammatory or anticancer activity using cell viability assays (e.g., MTT) and molecular docking (e.g., AutoDock Vina) to assess interactions with targets like EGFR or COX-2 .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with sensitive functional groups (e.g., nitro or sulfonamide)?

Answer:

  • Temperature Control : Maintain ≤0°C during nitration or sulfonylation to prevent side reactions (e.g., over-oxidation) .
  • Inert Atmosphere : Use argon/nitrogen to stabilize reactive intermediates (e.g., Grignard reagents) .
  • Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc 10:1 to 1:1) or recrystallization (e.g., ethanol/water) to isolate high-purity products .

Q. How should structural contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Answer:

  • Dynamic Effects in NMR : Solvent polarity and temperature can shift proton signals. For example, hydroxyl protons in DMSO-d₆ appear broadened due to hydrogen bonding, whereas XRD provides static structural confirmation .
  • Tautomerism Analysis : For compounds with enol-keto tautomers, use variable-temperature NMR (VT-NMR) to observe equilibrium shifts .

Q. What strategies are effective for designing derivatives with enhanced bioactivity or material properties?

Answer:

  • Substituent Tuning : Replace the 2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability, guided by Hammett σ values .
  • Co-crystallization : Co-crystallize with target proteins (e.g., using soaking or co-crystallography) to identify binding hotspots for structure-activity relationship (SAR) studies .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

StepReagents/ConditionsYield (%)CharacterizationReference
CouplingDCC, DMAP, CH₂Cl₂, 0°C → RT75–94HPLC-MS, ¹H NMR
NitrationHNO₃/H₂SO₄, -10°C62FT-IR (NO₂ stretch: 1520 cm⁻¹)
PurificationHexane/EtOAc gradient85XRD (P1̄ space group)

Q. Table 2: Spectroscopic Parameters for Structural Validation

TechniqueKey DataApplication
¹³C NMRδ 165–170 ppm (amide C=O)Confirm benzamide backbone
XRDUnit cell parameters (a=7.2 Å, α=89°)Resolve stereochemical ambiguity
LC-MSm/z 554 [M+H]⁺ (exact mass: 553.12 Da)Verify molecular formula

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